Vanillin isobutyrate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is an ester derived from vanillin, a well-known flavor compound found in vanilla beans, and isobutyric acid. This compound exhibits a pleasant aroma and is primarily utilized in the fragrance and flavoring industries. Its structure features a vanillin moiety linked to an isobutyric acid group, which contributes to its unique scent profile.
Several synthesis methods for vanillin isobutyrate have been developed:
Vanillin isobutyrate finds extensive applications in:
Vanillin isobutyrate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Chemical Formula | Characteristics |
---|---|---|
Vanillin | C₈H₈O₃ | Natural compound; primary flavoring agent. |
Ethyl Vanillin | C₉H₁₀O₄ | More potent flavor than vanillin; used widely in food industry. |
Methyl Vanillin | C₉H₁₀O₄ | Similar to ethyl vanillin; used for enhanced sweetness. |
Vanillic Acid | C₈H₈O₄ | A derivative of vanillin; less aromatic but important in metabolic pathways. |
Uniqueness of Vanillin Isobutyrate: The presence of the isobutyric acid moiety distinguishes vanillin isobutyrate from other similar compounds, contributing to its unique scent profile and potential applications in both food and fragrance industries.
Vanillin isobutyrate (C₁₂H₁₄O₄) consists of a vanillin core (4-hydroxy-3-methoxybenzaldehyde) esterified with isobutyric acid. Its structure includes:
The molecule is achiral, lacking stereogenic centers or geometric isomerism due to the planar ester and aromatic groups.
Vanillin isobutyrate exists as a colorless to yellowish solid or viscous liquid, depending on temperature. Key physical properties include:
While detailed crystallographic data (e.g., space group, unit cell parameters) are not publicly available, its phase behavior is well-characterized. The compound undergoes reversible solid-liquid transitions near its melting point, with stability ensured under cool, dry storage conditions.
Critical absorption bands for vanillin isobutyrate include:
Functional Group | Wavenumber (cm⁻¹) | Source |
---|---|---|
Aldehyde C-H (stretch) | 2839, 2735 | |
Ester C=O (stretch) | 1760 | |
Aldehyde C=O (stretch) | 1698 | |
Aromatic C=C (stretch) | 1599 |
The absence of phenolic O-H stretches (common in vanillin) confirms esterification.
The molecular ion (M⁺) peaks at m/z 222 (C₁₂H₁₄O₄), with fragmentation patterns dominated by cleavage of the ester bond.
Property | Value | Source |
---|---|---|
Vapor pressure at 20°C | 0.017 Pa | |
Octanol-water partition (LogP) | 2.0 |
The low vapor pressure and moderate hydrophobicity (LogP = 2) enable stable incorporation into cosmetic and food formulations.
Solvent | Solubility | Source |
---|---|---|
Water | Insoluble | |
Methanol | Soluble | |
Ethanol | Soluble | |
Diethyl ether | Soluble |
The compound’s solubility in organic solvents facilitates its use in fragrance and flavor applications, while its insolubility in water minimizes unwanted reactivity in aqueous systems.